Xylometazoline

Catalog No.
S564520
CAS No.
526-36-3
M.F
C16H24N2
M. Wt
244.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylometazoline

CAS Number

526-36-3

Product Name

Xylometazoline

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C

Synonyms

2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline, Amidrin, Balkis, Chlorohist-LA, Decongest, espa-rhin, Gelonasal, Idasal, Idril N, Imidin, Nasan, Nasengel AL, NasenGel ratiopharm, Nasenspray AL, NasenSpray ratiopharm, Nasentropfen AL, NasenTropfen ratiopharm, Novorin, Otradrops, Otraspray, Otriven, Otrivin, Otrivin Mentol, Rapako, schnupfen endrine, Snup, stas, xylometazoline, xylometazoline hydrochloride, xylometazoline monohydrochloride

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C

Investigating Mechanisms of Action:

Understanding how xylometazoline works on a cellular level is crucial for developing new and improved decongestants. Researchers have utilized xylometazoline in studies to understand its vasoconstrictive effects, meaning it narrows blood vessels. This action reduces swelling in the nasal passages, leading to improved breathing Source: [A prospective randomized trial of xylometazoline drops and epinephrine merocele nasal pack for reducing epistaxis during nasotracheal intubation. PMC: ].

Evaluating Efficacy in Different Contexts:

Research also explores the effectiveness of xylometazoline in specific scenarios. Studies have examined its use in reducing bleeding during procedures like nasotracheal intubation (placing a breathing tube) by constricting blood vessels in the nasal cavity Source: [The effect of xylometazoline spray for expansion of nasal cavity. PMC: ]. Additionally, research investigates its synergistic effects when combined with other medications, like iota-carrageenan, for potential antiviral benefits in nasal sprays Source: [Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. PMC: ].

Physical Description

Solid

XLogP3

3.2

LogP

3.2
3.2

Melting Point

132 °C
132.0 °C
131-133°C

UNII

WPY40FTH8K

Related CAS

1218-35-5 (mono-hydrochloride)

Other CAS

526-36-3

Wikipedia

Xylometazoline

Biological Half Life

No information is available on xylometazoline pharmacokinetics.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Topical nasal xylometazoline for flexible bronchoscopy (VAIN): A randomized, double-blind, placebo-controlled trial

P B Sryma, Saurabh Mittal, Pawan Tiwari, Anant Mohan, Vijay Hadda, Randeep Guleria, Karan Madan
PMID: 33518471   DOI: 10.1016/j.resinv.2020.12.004

Abstract

The role of topical nasal vasoconstrictor administration during flexible bronchoscopy is unclear.
Consecutive subjects undergoing flexible bronchoscopy were randomized to receive either topical xylometazoline (0.1%) or placebo (saline nasal spray, 0.74% w/v isotonic solution) before bronchoscopy. Background topical anesthesia included 2% nasal lignocaine gel, pharyngeal spray of 10% lignocaine, and 1% lignocaine solution for spray-as-you-go administration. The primary outcome was the operator rated ease of nasal negotiation of the bronchoscope on the visual analog scale (Negotiation VAS). Secondary objectives included assistant rated facial pain scale score, patient-rated nasal pain score (Pain VAS), time to reach the vocal cords after bronchoscope insertion, operator rated nasal mucosal trauma score (Trauma VAS), hemodynamic changes, and complications between the groups.
In all, 148 subjects were recruited and randomized to the placebo (73) and xylometazoline groups (75). Operator rated ease of nasal bronchoscope negotiation (Negotiation VAS) was similar in both the groups [Median (IQR), 1 (1-2) in both groups, p = 0.79]. There were no differences in the other outcomes including assistant rated score of facial pain [(Median (IQR), 2 (2-4) placebo and 2 (2-4) xylometazoline, p = 0.36], Pain VAS [Median (IQR), placebo 2 (1-2) and xylometazoline 2 (1-3), p = 0.28], Trauma VAS, [Median (IQR), placebo 1 (0-2) and xylometazoline 1 (0-1), p = 0.28], hemodynamic changes, or complications between the two groups.
The findings of this study do not support the administration of topical nasal xylometazoline in flexible bronchoscopy.
Trial registered on Clinicaltrials.gov, www.clinicaltrials.gov
, on January 02, 2018.


Ophthalmic adverse effects of nasal decongestants on an experimental rat model

Ayse Ipek Akyuz Unsal, Yesim Basal, Serap Birincioglu, Tolga Kocaturk, Harun Cakmak, Alparslan Unsal, Gizem Cakiroz, Nüket Eliyatkın, Ozden Yukselen, Buket Demirci
PMID: 29538595   DOI: 10.5935/0004-2749.20180012

Abstract

To investigate the potential effects of chronic exposure to a nasal decongestant and its excipients on ocular tissues using an experimental rat model.
Sixty adult male Wistar rats were randomized into six groups. The first two groups were control (serum physiologic) and Otrivine® groups. The remaining four groups received the Otrivine excipients xylometazoline, benzalkonium chloride, sorbitol, and ethylene diamine tetra acetic acid. Medications were applied into both nostrils twice a day for 8 weeks. Before the rats were sacrificed, epithelial staining, the Schirmer test, and intraocular pressure measurements were performed under ketamine/xylasine anesthesia (50 and 5 mg/kg, respectively).
Epithelial defects and dry eye were common findings in all study groups. Cataracts developed in two cases clinically. Histopathological evaluation revealed many different pathological alterations in all parts of the ocular tissues such as corneal edema, polypoid proliferation and hyalinization of the vessel wall, cystic formation of the lens, retinal nerve fiber layer degeneration, and corpora amylacea formation of the lacrimal gland.
Prolonged usage of the nasal decongestant xylometazoline and its excipients may cause ophthalmic problems such as dry eyes, corneal edema, cataracts, retinal nerve fiber layer, and vascular damage in rats. Although these results were obtained from experimental animals, ophthalmologists should keep in mind the potential ophthalmic adverse effects of this medicine and/or its excipients and exercise caution with drugs containing xylometazoline, ethylene diamine tetra acetic acid, benzalkonium chloride and sorbitol for patients with underlying ocular problems.


Recurrent thunderclap headaches from reversible cerebral vasoconstriction syndrome associated with duloxetine, xylometazoline and rhinitis medicamentosa

Hoang Pham, Stéphanie Gosselin-Lefebvre, Persia Pourshahnazari, Samuel Yip
PMID: 33168762   DOI: 10.1503/cmaj.201234

Abstract




The effect of topical xylometazoline on Eustachian tube function

K S Joshi, V W Q Ho, M E Smith, J R Tysome
PMID: 31964436   DOI: 10.1017/S0022215120000158

Abstract

Topical nasal decongestants are frequently used as part of the medical management of symptoms related to Eustachian tube dysfunction.
This study aimed to assess the effect of topical xylometazoline hydrochloride sprayed in the anterior part of the nose on Eustachian tube active and passive opening in healthy ears.
Active and passive Eustachian tube function was assessed in healthy subjects before and after intranasal administration of xylometazoline spray, using tympanometry, video otoscopy, sonotubometry, tubo-tympano-aerodynamic-graphy and tubomanometry.
Resting middle-ear pressures were not significantly different following decongestant application. Eustachian tube opening rate was not significantly different following the intervention, as measured by all function tests used. Sonotubometry data showed a significant increase in the duration of Eustachian tube opening following decongestant application.
There remains little or no evidence that topical nasal decongestants improve Eustachian tube function. Sonotubometry findings do suggest that further investigation with an obstructive Eustachian tube dysfunction patient cohort is warranted.


Solid-Phase Microextraction Fiber in Face Mask for

Zi-Cheng Yuan, Wen Li, Lin Wu, Dou Huang, Manman Wu, Bin Hu
PMID: 32786499   DOI: 10.1021/acs.analchem.0c02118

Abstract

Molecular analysis of exhaled breath aerosol (EBA) with simple procedures represents a key step in clinical and point-of-care applications. Due to the crucial health role, a face mask now is a safety device that helps protect the wearer from breathing in hazardous particles such as bacteria and viruses in the air; thus exhaled breath is also blocked to congregate in the small space inside of the face mask. Therefore, direct sampling and analysis of trace constituents in EBA using a face mask can rapidly provide useful insights into human physiologic and pathological information. Herein, we introduce a simple approach to collect and analyze human EBA by combining a face mask with solid-phase microextraction (SPME) fiber. SPME fiber was inserted into a face mask to form SPME-in-mask that covered nose and mouth for
sampling of EBA, and SPME fiber was then coupled with direct analysis in real-time mass spectrometry (DART-MS) to directly analyze the molecular compositions of EBA under ambient conditions. The applicability of SPME-in-mask was demonstrated by direct analysis of drugs and metabolites in oral and nasal EBA. The unique features of SPME-in-mask were also discussed. Our results showed that this method is enabled to analyze volatile and nonvolatile analytes in EBA and is expected to have a significant impact on human EBA analysis in clinical applications. We also hope this method will inspire biomarker screening of some respiratory diseases that usually required wearing of a face mask in daily life.


Safety of the use of xylometazoline nasal spray in young children undergoing lacrimal surgery: an observational study

Varajini Joganathan, Bijan Beigi
PMID: 29077183   DOI: 10.5301/ejo.5001054

Abstract

It is common practice to prepare the nasal mucosa with decongestant in children undergoing lacrimal surgery. Xylometazoline 0.05% (Otrivine) nasal spray is commonly used. It has been reported to cause cardiovascular side effects. In the absence of formal guidelines on the safety of the use of nasal decongestants in children, we reviewed our practice to answer the question: How safe is preoperative use of xylometazoline in children undergoing lacrimal surgery? To our knowledge, this is the first study to address the potential side effects of the use of xylometazoline preoperatively in children undergoing lacrimal surgery.
This was a retrospective analysis of medical notes of children undergoing lacrimal surgery with the use of preoperative intranasal xylometazoline 0.05% over a 5-year period.
Twenty-nine children, age 1-6 years (mean 3 years), underwent lacrimal surgery under general anesthesia with preoperative use of intranasal xylometazoline. Topical intranasal 1:10,000 adrenaline was used during surgery in all patients. All children were found to have uneventful surgery and recovery from anesthesia.
Xylometazoline 0.05% intranasal use for prelacrimal surgery was found to be effective and safe. Addition of sympathomimetic topical adrenaline (1:10,000) did not impose any risks. The type of general anesthesia may influence the cardiovascular side effects anecdotally recorded during xylometazoline use.


Atropine toxicity caused by erroneous intranasal administration in a pediatric patient: case report

Lama S Alaula, Mohammad Al-Kadi, Abdullah Almajed, Riyadh Alhedaithy
PMID: 31381360   DOI: 10.5144/0256-4947.2019.279

Abstract

A 28-month-old boy mistakenly received intranasal atropine sulfate instead of Otrivin (xylometazoline hydrochloride) for the treatment of adenoid hypertrophy. Later on, he came to the emergency department with anticholinergic manifestations after the administration of multiple drops. The child presented with a tonic-clonic seizure lasting for a few minutes, followed by a brief loss of consciousness, vomiting, agitation, and irritability, all of which were stabilized by a dose of intravenous lorazepam. Subsequently, he was admitted to the pediatric intensive care unit for observation. Afterwards, he developed agitation and unsteady gait, both of which resolved after receiving neostigmine. Eventually, the child became asymptomatic and was discharged home. To the best of our knowledge, only one similar case has been reported in the literature. SIMILAR CASES PUBLISHED: 1.


STAS Domain Only Proteins in Bacterial Gene Regulation

Brian E Moy, J Seshu
PMID: 34235094   DOI: 10.3389/fcimb.2021.679982

Abstract

Sulfate Transport Anti-Sigma antagonist domains (Pfam01740) are found in all branches of life, from eubacteria to mammals, as a conserved fold encoded by highly divergent amino acid sequences. These domains are present as part of larger SLC26/SulP anion transporters, where the STAS domain is associated with transmembrane anchoring of the larger multidomain protein. Here, we focus on STAS Domain only Proteins (SDoPs) in eubacteria, initially described as part of the
Regulation of Sigma B (RSB) regulatory system. Since their description in
, SDoPs have been described to be involved in the regulation of sigma factors, through partner-switching mechanisms in various bacteria such as:
, among others. In addition to playing a canonical role in partner-switching with an anti-sigma factor to affect the availability of a sigma factor, several eubacterial SDoPs show additional regulatory roles compared to the original RSB system of
This is of great interest as these proteins are highly conserved, and often involved in altering gene expression in response to changes in environmental conditions. For many of the bacteria we will examine in this review, the ability to sense environmental changes and alter gene expression accordingly is critical for survival and colonization of susceptible hosts.


Dexpanthenol: An Overview of its Contribution to Symptom Relief in Acute Rhinitis Treated with Decongestant Nasal Sprays

Ralph Mösges, Kija Shah-Hosseini, Hans-Peter Hucke, Marie-Josefine Joisten
PMID: 28695477   DOI: 10.1007/s12325-017-0581-0

Abstract

Nasal blockage is the most bothersome symptom of acute rhinitis. Nasal decongestant sprays containing alpha-sympathomimetics, such as oxymetazoline and xylometazoline, have a rapid onset of action. However, this effect decreases with repeated application and, furthermore, the ciliary function of the nasal mucosa is practically paralyzed. Dexpanthenol promotes cell proliferation and protects the epithelium. Combining these two agents has demonstrated beneficial synergetic effects on the symptoms of acute rhinitis. In a post hoc analysis of a large-scale double-blind, active-controlled study including 152 patients, we could demonstrate that the benefit of added dexpanthenol appears as early as on the third day of the combined application of xylometazoline and dexpanthenol in terms of complete or near-to-complete freedom from symptoms. After 5 days, 47% of the patients were cured under the combined treatment compared with only 1% under xylometazoline monotherapy. These data show that the addition of dexpanthenol to an alpha-sympathomimetic nasal spray not only improves its tolerability but also further increases its effectiveness and leads to expedited cure.
Klosterfrau Healthcare Group.


Explore Compound Types